

Step-by-Step Guide to 800CW Maleimide Conjugation: Application Notes and Protocols

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Compound of Interest

Compound Name: 800CW maleimide

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This document provides a comprehensive guide for the conjugation of IRDye® **800CW Maleimide**, a near-infrared fluorescent dye, to thiol-containing biomolecules such as proteins, peptides, and antibodies. The protocols and application notes herein are intended to facilitate the development of fluorescently labeled probes for a variety of research and drug development applications, including Western blotting, flow cytometry, microscopy, and in vivo imaging.[1]

Introduction to 800CW Maleimide Conjugation

IRDye® **800CW Maleimide** is a thiol-reactive fluorescent dye that enables the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as the cysteine residues in proteins.[2][3] The conjugation reaction is based on a Michael addition mechanism, where the maleimide group reacts with a thiol group to form a stable thioether bond.[4][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, making it an efficient method for site-specific labeling of biomolecules under mild, physiological conditions.

The resulting 800CW-labeled biomolecules can be utilized as probes in a wide array of applications, from basic research to preclinical and clinical imaging, with several 800CW dye-conjugated agents currently in Phase I or Phase II clinical trials.

Core Principles of the Thiol-Maleimide Reaction

The success of the conjugation process hinges on understanding the chemistry of the thiol-maleimide reaction.

- **Reaction Mechanism:** The core of the conjugation is the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.
- **Optimal pH:** The reaction is most efficient and specific within a pH range of 6.5 to 7.5. Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, competing reactions with primary amines (e.g., lysine residues) can occur, leading to a loss of selectivity.
- **Reaction Selectivity:** At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues.

Quantitative Data and Reagent Properties

Proper planning of the conjugation reaction requires an understanding of the quantitative properties of the dye and typical reaction parameters.

Parameter	Value	Reference
IRDye® 800CW Maleimide Properties		
Molecular Weight	1191.25 g/mol	
Excitation Maximum (λ_{ex})	773 nm	
Emission Maximum (λ_{em})	792 nm	
Extinction Coefficient (ϵ)	240,000 M ⁻¹ cm ⁻¹	
Recommended Reaction Conditions		
pH Range	6.5 - 7.5	
Temperature	Room Temperature (or 4°C for sensitive proteins)	
Incubation Time	2-3 hours at room temperature (or overnight at 4°C)	
Molar Ratio (Dye:Protein)	10:1 to 20:1 (should be optimized)	

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, the conjugation reaction, and the purification of the final conjugate.

Preparation of Reagents

4.1.1. IRDye® 800CW Maleimide Stock Solution

- Allow the vial of lyophilized IRDye® **800CW Maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO) or water to a stock concentration of approximately 10 mM. For example, reconstitute 0.5 mg of the dye (MW 1191.25) in 42 µL of DMSO.

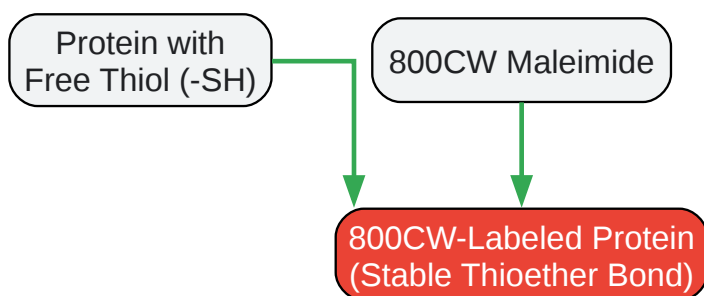
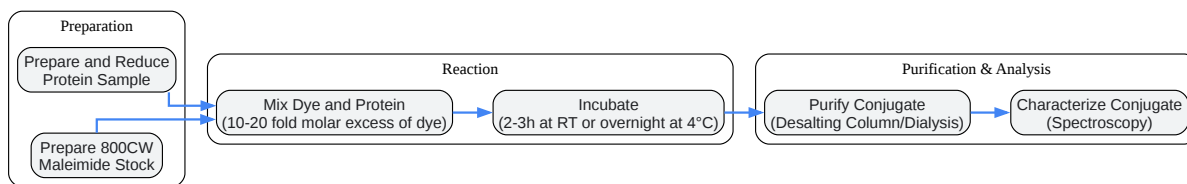
- Vortex briefly to ensure the dye is fully dissolved.
- The dye solution in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture. Aqueous solutions of the dye should be used immediately and any unused portion discarded.

4.1.2. Protein/Antibody Preparation

- Dissolve the protein or antibody to be labeled in an amine-free buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS). The recommended protein concentration is between 1 and 10 mg/mL.
- If the protein solution contains carrier proteins like BSA, they must be removed prior to conjugation.
- For proteins with no available free thiols, disulfide bonds can be reduced to generate reactive sulfhydryl groups.
 - Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
 - Incubate the mixture for 30-60 minutes at room temperature.
 - If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed if used in a controlled molar excess.

Conjugation Reaction

The following workflow outlines the steps for the conjugation reaction.



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